Stannane, (acetyloxy)tritetradecyl-
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Overview
Description
Stannane, (acetyloxy)tritetradecyl- is an organotin compound characterized by the presence of a tin atom bonded to a tritetradecyl group and an acetyloxy group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of stannane compounds, such as their ability to form stable bonds with carbon, make them valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (acetyloxy)tritetradecyl- typically involves the reaction of tritetradecylstannane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the acetyloxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of stannane, (acetyloxy)tritetradecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Stannane, (acetyloxy)tritetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups .
Scientific Research Applications
Stannane, (acetyloxy)tritetradecyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of stannane, (acetyloxy)tritetradecyl- involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in drug delivery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stannane, (acetyloxy)tritetradecyl- include other organotin compounds such as:
- Stannane, (acetyloxy)triphenyl-
- Tributyltin acetate
- Triphenyltin chloride
Uniqueness
Stannane, (acetyloxy)tritetradecyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long tritetradecyl chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments. Additionally, the presence of the acetyloxy group allows for further functionalization and modification, enhancing its versatility in various applications .
Properties
CAS No. |
105868-41-5 |
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Molecular Formula |
C44H90O2Sn |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
tri(tetradecyl)stannyl acetate |
InChI |
InChI=1S/3C14H29.C2H4O2.Sn/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;1-2(3)4;/h3*1,3-14H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
CKJNGFQKRMUBMT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)OC(=O)C |
Origin of Product |
United States |
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